5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Overview of 1,2,4-Triazole-3-thiol Derivatives in Heterocyclic Chemistry
1,2,4-Triazole-3-thiol derivatives occupy a pivotal role in heterocyclic chemistry due to their structural versatility and broad pharmacological potential. These compounds feature a five-membered aromatic ring containing three nitrogen atoms and a sulfur substituent at the third position, which confers unique electronic and steric properties. The stability of the triazole core, combined with its capacity to participate in hydrogen bonding and dipole interactions, makes it an ideal pharmacophore for drug design. For instance, 1,2,4-triazole-3-thiol derivatives have demonstrated anticancer, antimicrobial, and kinase-inhibitory activities, underscoring their significance in medicinal chemistry.
The sulfur atom in the thiol group enhances reactivity, enabling these derivatives to form disulfide bonds or coordinate with metal ions, which is exploited in materials science and coordination chemistry. Hybrid derivatives, such as those fused with indole or pyrimidine moieties, further expand their biological applicability by modulating solubility and target affinity. Recent advancements in synthetic methodologies, including microwave-assisted and continuous-flow techniques, have streamlined the production of structurally diverse triazole-3-thiol derivatives, accelerating their exploration in drug discovery.
Historical Context of Triazole Chemistry Development
The history of triazole chemistry dates to the mid-19th century, with the isolation of alloxan marking early interest in nitrogen-containing heterocycles. The systematic study of 1,2,4-triazoles began in 1885 when Bladin first described the carbon-nitrogen ring system, naming it "triazole". Early synthetic routes, such as the Pellizzari reaction (1893), involved cyclizing acyl hydrazides and amides to form triazole cores.
Significant progress occurred in the 20th century with the development of the Einhorn–Brunner reaction, which enabled the synthesis of substituted triazoles from thiosemicarbazides. The discovery of antifungal agents like fluconazole and itraconazole in the 1980s highlighted the therapeutic potential of triazole derivatives, spurring further research into their structural optimization. Modern techniques, such as microwave-assisted synthesis and computational modeling, have refined regioselectivity and yield, allowing for the targeted design of triazole-3-thiol derivatives with enhanced bioactivity.
Structural Significance of 5-[(4-Chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
The compound this compound (CAS: 588673-47-6) exemplifies the strategic functionalization of the triazole core to optimize biological activity. Its structure comprises:
- 1,2,4-Triazole-3-thiol backbone : The sulfur atom at position 3 enhances nucleophilic reactivity, while the nitrogen-rich ring facilitates hydrogen bonding with biological targets.
- 4-Methyl substitution : The methyl group at position 4 increases lipophilicity, improving membrane permeability and metabolic stability.
- Phenoxymethyl side chain : The (4-chloro-2-methylphenoxy)methyl group introduces steric bulk and electron-withdrawing effects, which may modulate interactions with hydrophobic enzyme pockets or DNA.
Spectroscopic characterization, including ^1H NMR and IR, confirms the presence of key functional groups. For instance, the methylene protons of the phenoxymethyl side chain resonate as singlets near δ 4.24–4.29 ppm, while the thiol proton appears as a broad signal around δ 9.32 ppm. The chlorine atom and methyl group on the phenyl ring further influence electronic distribution, as evidenced by shifts in the aromatic region of the NMR spectrum.
Position Within the Broader Triazole Research Landscape
This compound resides at the intersection of several active research domains:
- Anticancer drug development : Analogous triazole-3-thiol derivatives have shown cytotoxicity against melanoma, breast, and pancreatic cancer cells by inhibiting kinase activity or disrupting spheroid growth. The phenoxymethyl side chain in this compound may enhance selectivity for tumor microenvironments.
- Antimicrobial agents : Schiff base derivatives of 4-amino-1,2,4-triazole-3-thiol exhibit potent activity against bacteria and fungi, suggesting potential applications for this compound in combating resistant pathogens.
- Coordination chemistry : The thiol group enables metal coordination, as demonstrated in cadmium polymers with luminescent properties, hinting at materials science applications.
Comparative studies highlight its structural novelty: unlike simpler triazole-3-thiols, the chloro-methylphenoxy substituent provides a steric and electronic profile distinct from derivatives bearing pyrrole or indole moieties. Ongoing research aims to elucidate its mechanism of action and optimize synthetic routes for scalable production.
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-5-8(12)3-4-9(7)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDHFSYPWDWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397379 | |
| Record name | 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-47-6 | |
| Record name | 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenol with formaldehyde to form 4-chloro-2-methylphenoxy methanol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi.
Case Study : A study demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using agar-well diffusion methods, revealing effective inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans .
| Pathogen | Inhibition (%) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 97% | 66 µM |
| Escherichia coli | 85% | 80 µM |
| Candida albicans | 90% | 70 µM |
Anticancer Potential
The anticancer properties of triazole compounds have been a focus of research due to their ability to induce apoptosis in cancer cells.
Case Study : In vitro studies on breast cancer cell lines (AMJ13) indicated that the compound exhibited significant cytotoxic effects with inhibition rates reaching up to 80% at concentrations of 40 µg/ml after 72 hours . The mechanism of action appears to involve the interaction with specific cellular pathways that lead to programmed cell death.
Fungicidal Activity
Triazole derivatives are also known for their fungicidal properties, making them valuable in agricultural applications.
Research Findings : Studies have shown that compounds similar to this compound can effectively control fungal pathogens in crops. They inhibit the growth of fungi responsible for diseases such as powdery mildew and rusts.
| Fungal Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Fusarium oxysporum | 85% | 200 |
| Botrytis cinerea | 90% | 150 |
Mechanism of Action
The mechanism of action of 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol with structurally analogous triazole-thiol derivatives, highlighting key differences in structure, properties, and biological activity:
Structural and Functional Insights
- Substituent Position on Phenoxy Ring: The 2-methyl-4-chloro substitution in the target compound (vs. Chloro vs. Bromine/Trifluoromethyl: The chloro group offers a balance between electronegativity and steric bulk, whereas bromine or trifluoromethyl groups increase lipophilicity but may reduce target specificity .
Alkyl Groups on Triazole Core :
- A methyl group at the 4-position (target compound) provides moderate steric hindrance, favoring interactions with shallow enzymatic pockets. In contrast, ethyl or allyl groups () enhance hydrophobic interactions but may limit conformational flexibility .
Thiol Group Reactivity :
- The thiol group’s ability to form disulfide bonds or coordinate metals is critical for antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize the thiolate ion, enhancing reactivity .
Biological Activity
5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, also known by its CAS number 588673-47-6, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This triazole derivative exhibits a range of biological activities, including antibacterial and antioxidant properties. This article explores its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
The molecular formula of this compound is C₁₁H₁₂ClN₃OS, with a molecular weight of 295.79 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃OS |
| Molecular Weight | 295.79 g/mol |
| CAS Number | 588673-47-6 |
| MDL Number | MFCD03943466 |
| Purity | ≥95% |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant efficacy against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that triazole derivatives showed broad-spectrum activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Efficacy
In a comparative study assessing the Minimum Inhibitory Concentration (MIC) of several triazole compounds, it was found that certain derivatives exhibited MIC values as low as 0.5 µg/mL against E. coli, suggesting strong antibacterial properties . Molecular docking studies further validated these findings by showing high binding affinities to bacterial enzyme targets.
Antioxidant Activity
The antioxidant properties of triazole compounds are attributed to their ability to scavenge free radicals. In specific assays like DPPH and ABTS, triazole derivatives have demonstrated significant antioxidant activity comparable to standard antioxidants such as ascorbic acid .
Table: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 0.87 | 0.87 |
| Triazole Derivative A | 0.397 | 0.400 |
| Triazole Derivative B | 0.500 | 0.450 |
Other Biological Activities
Triazole derivatives have been studied for various other biological activities, including:
- Antifungal : Exhibiting efficacy against fungal infections due to their mechanism of action targeting fungal cytochrome P450 enzymes.
- Anti-inflammatory : Some studies suggest potential anti-inflammatory effects, contributing to their therapeutic profile.
- Anticancer : Preliminary research indicates that certain triazoles may inhibit cancer cell proliferation .
Mechanistic Insights
The biological activities of triazole compounds are often linked to their ability to interact with specific biological targets. For example, the inhibition of cytochrome P450 enzymes in fungi leads to disrupted ergosterol biosynthesis, which is critical for fungal cell membrane integrity . Additionally, molecular docking studies have elucidated the binding interactions between these compounds and their targets, providing insights into their mechanism of action.
Q & A
Q. What are the established synthetic routes for 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how are intermediates validated?
The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. For example, thiocarbohydrazide reacts with substituted phenoxyacetates under solvent-free conditions, followed by acid neutralization to yield the triazole-thiol core . Key intermediates are validated using elemental analysis , IR spectroscopy (to confirm thiol S-H stretches at ~2500 cm⁻¹), and chromatographic methods (e.g., TLC/HPLC) to confirm purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=S at ~1200 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) .
- NMR : ¹H NMR confirms substituent integration (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm). ¹³C NMR distinguishes carbonyl and triazole carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How are solubility and stability profiles determined for this compound under experimental conditions?
- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (chloroform) via gravimetric analysis at 25°C .
- Stability : Assessed using accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., oxidation of thiol to disulfide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent-Free Synthesis : Heating thiocarbohydrazide and phenoxyacetate derivatives at 120°C for 4–5 hours reduces side reactions (e.g., disulfide formation) .
- Alkali Catalysis : Using aqueous NaOH (2 equiv.) during thiol alkylation minimizes byproducts (e.g., over-alkylation) .
- Microwave-Assisted Reactions : Reduce reaction time from hours to minutes while maintaining yields >80% .
Q. What computational models are used to predict the compound’s reactivity and interactions with biological targets?
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., Fukui indices) to predict regioselectivity in reactions .
- Molecular Docking : Screens against enzymes (e.g., tyrosinase) using AutoDock Vina to identify binding affinities (ΔG < −7 kcal/mol) .
- COSMO-RS Solvation Model : Predicts solubility parameters and partition coefficients (log P) for pharmacokinetic profiling .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how are contradictions in data resolved?
- Substituent Effects : Replacing the 4-methyl group with ethyl or phenyl reduces actoprotective activity by 30–50%, as shown in Table 1 .
- Data Contradictions : Discrepancies in antibacterial IC₅₀ values (e.g., Gram-positive vs. Gram-negative) are resolved using chemoinformatics (e.g., Hansch analysis) to correlate lipophilicity (log P) with membrane permeability .
Q. What experimental strategies are employed to validate hypothesized mechanisms of antioxidant or antimicrobial action?
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ = 12–18 µM) and FRAP tests quantify electron-donating capacity .
- Antibacterial Studies : Broth microdilution (MIC = 8–32 µg/mL) combined with SEM imaging confirms membrane disruption in S. aureus .
- Enzyme Inhibition : Tyrosinase inhibition (Ki = 1.2 µM) is validated via Lineweaver-Burk plots .
Methodological Considerations
Q. How are crystallization and X-ray diffraction data analyzed to resolve structural ambiguities?
Q. What statistical methods are applied to interpret dose-response relationships in pharmacological studies?
- Nonlinear Regression : Four-parameter logistic models (GraphPad Prism) calculate EC₅₀ values (R² > 0.98) .
- ANOVA with Tukey’s Test : Identifies significant differences (p < 0.05) between substituted analogs .
Q. Table 1: Impact of Substituents on Actoprotective Activity
| Substituent (R) | Actoprotective Activity (% vs. Control) |
|---|---|
| Methyl | 8.27% |
| Ethyl | 4.12% |
| Phenyl | 3.89% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
